![molecular formula C20H38O6Si B14385063 Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane CAS No. 89455-13-0](/img/structure/B14385063.png)
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is a chemical compound with the molecular formula C20H38O6Si It is characterized by the presence of three oxetane rings, which are four-membered cyclic ethers, attached to a silicon atom through methoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane typically involves the reaction of ethyltrichlorosilane with 3-ethyloxetan-3-ylmethanol in the presence of a base. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane can undergo various chemical reactions, including:
Oxidation: The oxetane rings can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can lead to the opening of the oxetane rings, forming linear alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include lactones, linear alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and resins with unique properties.
Biology: The compound’s ability to form stable siloxane bonds makes it useful in the development of biocompatible coatings and drug delivery systems.
Medicine: Research is ongoing into its potential use in the formulation of pharmaceuticals, particularly in controlled release systems.
Industry: It is employed in the production of high-performance adhesives, sealants, and coatings due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane involves the formation of stable siloxane bonds through condensation reactions. The oxetane rings provide additional reactivity, allowing for the formation of cross-linked networks in polymeric materials. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of strong covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: Similar in structure but lacks the oxetane rings, making it less reactive in certain applications.
Triethoxysilane: Contains ethoxy groups instead of oxetane rings, resulting in different reactivity and properties.
Tetramethoxysilane: Another silane compound with four methoxy groups, used in the synthesis of silica-based materials.
Uniqueness
Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane is unique due to the presence of oxetane rings, which impart additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high-performance properties.
Propiedades
Número CAS |
89455-13-0 |
|---|---|
Fórmula molecular |
C20H38O6Si |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
ethyl-tris[(3-ethyloxetan-3-yl)methoxy]silane |
InChI |
InChI=1S/C20H38O6Si/c1-5-18(9-21-10-18)15-24-27(8-4,25-16-19(6-2)11-22-12-19)26-17-20(7-3)13-23-14-20/h5-17H2,1-4H3 |
Clave InChI |
SSHMUSNGISDICL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)CO[Si](CC)(OCC2(COC2)CC)OCC3(COC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


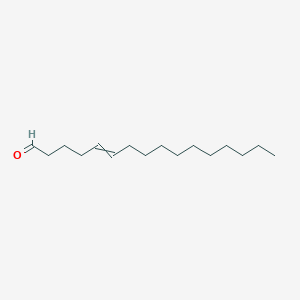

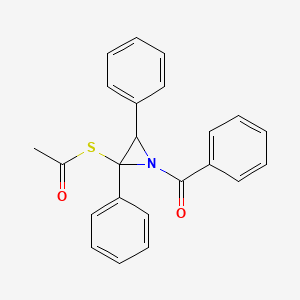
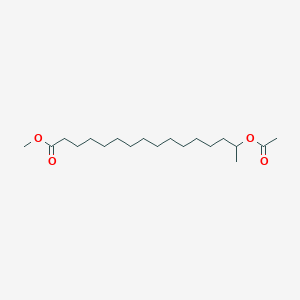
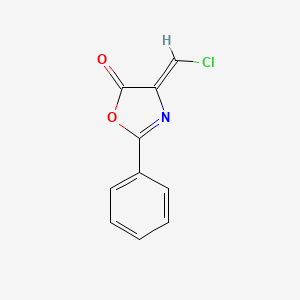
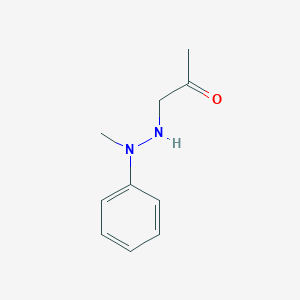
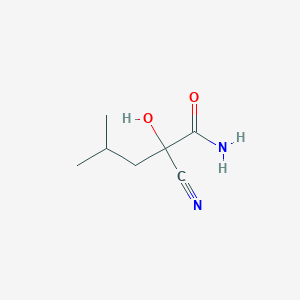





![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
